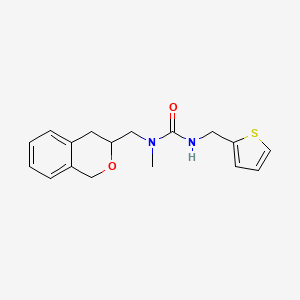

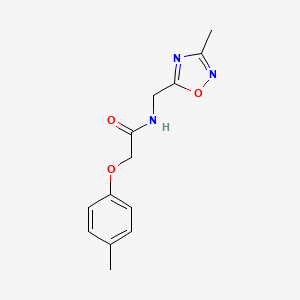

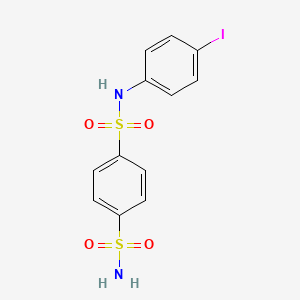

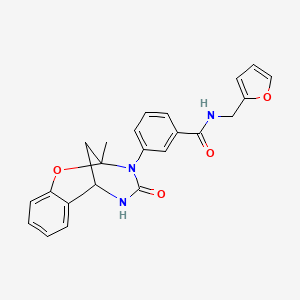

![molecular formula C14H14F2N4OS B2957108 3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2097923-98-1](/img/structure/B2957108.png)

3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

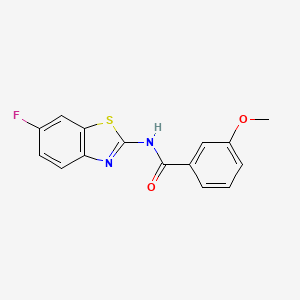

Descripción

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds with a 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are believed to contribute to their low toxicity and in vivo stability .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For example, aromatic nucleophilic substitution reactions have been used to modify these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on their exact structure. For instance, some derivatives have been found to have strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .Aplicaciones Científicas De Investigación

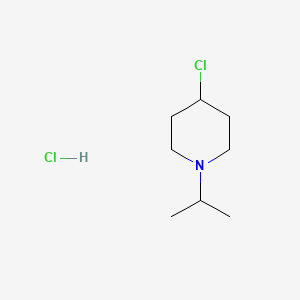

Synthesis and Chemical Properties

Compounds with thiadiazole and piperidine structural elements, similar to 3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide, are synthesized through various chemical reactions. For instance, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides has been shown to afford 1,3-thiazole derivatives, indicating the versatility of these compounds in chemical synthesis (Abdel‐Aziz et al., 2009). Additionally, methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides illustrate the reactivity and potential utility of thiadiazole derivatives in material science and pharmaceutical research (Takikawa et al., 1985).

Biological Activity

Several studies have explored the antimicrobial and anticancer properties of compounds with thiadiazole and piperidine units. For example, substituted 2-aminobenzothiazoles derivatives have been evaluated for their antimicrobial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Anuse et al., 2019). Furthermore, benzamide derivatives have been synthesized and tested for their anti-fatigue effects, indicating the potential application of these compounds in addressing conditions related to fatigue (Wu et al., 2014).

Anticancer and Antileishmanial Activity

Research on novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has shown promising antileishmanial activity, further emphasizing the therapeutic potential of compounds within this chemical space for treating protozoal infections (Tahghighi et al., 2011). Another study focusing on the synthesis of new 2,5-disubstituted-1,3,4-thiadiazole derivatives and their in vivo anticonvulsant activity demonstrates the diverse biological activities that can be targeted with modifications to the thiadiazole and piperidine motifs (Harish et al., 2014).

Direcciones Futuras

Research into 1,3,4-thiadiazole derivatives is ongoing, and these compounds have potential for use in a variety of applications, including as antimicrobial agents . Future research will likely continue to explore the synthesis of new derivatives, their mechanisms of action, and their potential uses.

Mecanismo De Acción

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . This suggests that the compound may interact with multiple targets, depending on the specific context.

Mode of Action

The presence of the 1,3,4-thiadiazole ring in the compound’s structure suggests that it may interact strongly with biological targets due to its mesoionic nature . This interaction could lead to changes in the function or activity of the target, resulting in the compound’s observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that the compound affects multiple pathways

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, the compound may exert antimicrobial, antiviral, and anticancer effects . These effects could result from the compound’s interaction with its targets and subsequent changes in cellular processes.

Propiedades

IUPAC Name |

3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4OS/c15-11-2-1-9(7-12(11)16)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPBXOAUYJNVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2957029.png)

![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)

![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)